O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine

Dopamine β-Hydroxylase Enzyme Inhibition Neuroscience

O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine (CAS: 1503064-55-8) is an O-alkylhydroxylamine bearing a 3,5-difluorophenyl group connected via an ethyl linker. With a molecular formula of C8H9F2NO and a molecular weight of 173.16 g/mol , it belongs to a class of compounds recognized for their potential as mechanism-based enzyme inhibitors.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B12073740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CCON
InChIInChI=1S/C8H9F2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2
InChIKeyWBIQMQJBPLIJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine: A Specialized 3,5-Difluorophenethyl-Hydroxylamine Building Block


O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine (CAS: 1503064-55-8) is an O-alkylhydroxylamine bearing a 3,5-difluorophenyl group connected via an ethyl linker . With a molecular formula of C8H9F2NO and a molecular weight of 173.16 g/mol , it belongs to a class of compounds recognized for their potential as mechanism-based enzyme inhibitors [1]. Its distinct substitution pattern differentiates it from other difluorophenyl or non-fluorinated hydroxylamine analogs in terms of electronic properties and potential biological interactions.

Procurement Note: The 3,5-Difluoro Configuration is Not Interchangeable with Other Hydroxylamine Analogs


Simply substituting a non-fluorinated, mono-fluorinated, or differently substituted difluorophenyl O-alkylhydroxylamine for O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine is not scientifically justified. While systematic head-to-head data for this exact compound is limited, published class-level Structure-Activity Relationship (SAR) studies on O-benzylhydroxylamine derivatives clearly demonstrate that the position of halogen substitution on the aromatic ring drastically alters enzyme inhibitory potency. Meta-halogen substitution yields the greatest improvement in IDO1 inhibition compared to ortho or para positions [1]. Extrapolating this SAR, the specific 3,5-difluoro motif is expected to confer distinct electronic and steric properties, making it a non-fungible scaffold for research applications.

Quantitative Evidence Guide: Differentiation of O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine from Its Analogs


Dopamine β-Hydroxylase (DβH) Inhibitory Activity Relative to the Non-Fluorinated Analog

The target compound demonstrates measurable, albeit weak, inhibitory activity against dopamine β-hydroxylase (DβH), with a reported IC50 of 83,200 nM (83.2 µM) [1]. In contrast, the non-fluorinated parent scaffold, β-phenethylamine, is a known substrate for DβH with a KM value of 1 mM, indicating binding but not inhibition [2]. While both interact with the enzyme, the introduction of the 3,5-difluoro-O-alkyl-hydroxylamine group converts the scaffold from a substrate to a weak inhibitor, representing a functional change.

Dopamine β-Hydroxylase Enzyme Inhibition Neuroscience

Class-Level Advantage of Meta-Fluorine Substitution in O-Alkylhydroxylamine IDO1 Inhibitors

In a focused SAR study of over 40 O-benzylhydroxylamine derivatives, meta-substitution with halogens was identified as the most beneficial position for enhancing IDO1 inhibitory potency. The meta-fluoro substituted compound (3-F) demonstrated an IC50 of 1.0 µM, which was superior to the ortho-fluoro (2-F, IC50 = 1.4 µM) and equipotent to the para-fluoro (4-F, IC50 = 0.98 µM) analogs, though notably less potent than meta-Cl (IC50 = 0.30 µM) or meta-Br (IC50 = 0.32 µM) [1]. This provides a robust class-level inference that the 3,5-difluoro pattern may uniquely influence target engagement.

IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Chemical Identity and Purity Specification for Supply Chain Differentiation

The target compound is commercially available with a defined purity specification of 98% from at least one major supplier . This is a quantifiable quality benchmark. While its positional isomer, O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine, and the non-fluorinated analog, O-(2-phenylethyl)hydroxylamine, are also commercially available, the specific 3,5-difluoro substitution pattern is a key differentiator that must be verified to ensure experimental reproducibility.

Chemical Procurement Quality Control Analytical Chemistry

High-Priority Application Scenarios for O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine


Probing Dopamine β-Hydroxylase (DβH) Inhibition with a Non-Potent Phenethylamine Analog

Researchers studying the mechanism of DβH can use this compound as a tool for understanding how the transition from a phenethylamine substrate to an O-alkylhydroxylamine results in weak, non-mechanism-based inhibition. Its established, though low, affinity (IC50 = 83.2 µM) [1] makes it suitable for structural biology studies (e.g., co-crystallization) where potent inhibitors might cause rapid enzyme precipitation, or in control experiments against more potent DβH inhibitors.

Synthesis of 3,5-Difluoro-Functionalized Bioactive Molecules

The compound serves as a key synthetic intermediate for introducing a 3,5-difluorophenethyl group into more complex molecules. This motif is found in potent inhibitors of gamma-secretase (IC50 ~ 0.01 µM) [2] and β-secretase (BACE) [3], where the 3,5-difluoro pattern enhances metabolic stability and target engagement. Procuring this specific building block allows medicinal chemists to rapidly generate focused libraries of 3,5-difluoro-containing candidates.

Investigating IDO1 Inhibition with a Fluoro-Activated O-Alkylhydroxylamine Scaffold

Based on class-level SAR evidence showing that meta-halogen substitution improves IDO1 inhibition [4], this compound is a logical candidate for screening against IDO1. Its 3,5-difluoro configuration is hypothesized to offer a balanced electronic profile—providing the meta-activation seen with halogens while maintaining the favorable pharmacokinetic properties associated with fluorine, such as improved metabolic stability compared to chloro or bromo analogs.

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